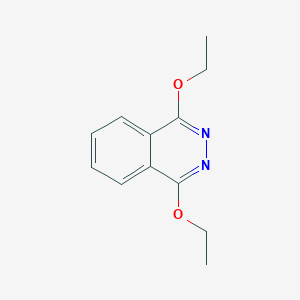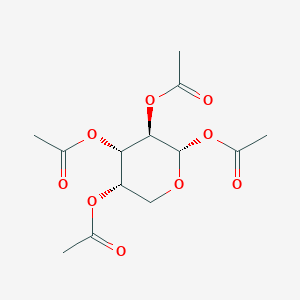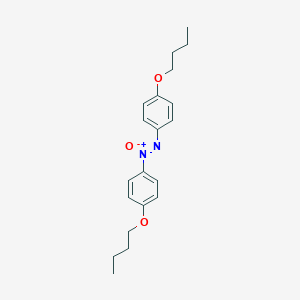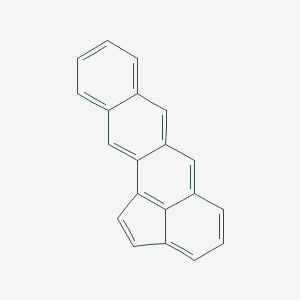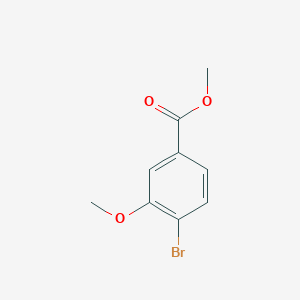
Dodecacarbonyltetrairidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecacarbonyltetrairidium is a compound that combines carbon monoxide with iridium, a transition metal. This compound is notable for its catalytic properties, particularly in the field of electrochemical reactions. Iridium, known for its high resistance to corrosion and excellent catalytic abilities, forms various complexes with carbon monoxide, which are used in a range of scientific and industrial applications.
Preparation Methods
The preparation of carbon monoxide;iridium compounds often involves the synthesis of iridium nanotubes or nanoparticles. One common method is the electrospinning and calcination technique, where iridium chloride is dissolved in a mixture of solvents, followed by electrospinning and thermal treatment under a hydrogen gas atmosphere to produce iridium metal nanotubes . Another method involves the use of different melting point nitrates as calcinating additives to prepare iridium-based catalysts .
Chemical Reactions Analysis
Dodecacarbonyltetrairidium compounds undergo various types of chemical reactions, including oxidation and reduction. For instance, the electrochemical oxidation of carbon monoxide on iridium nanotubes is a well-studied reaction, where the anodic current response is linearly proportional to the concentration of carbon monoxide . Iridium complexes also catalyze reductive amination reactions using carbon monoxide as a reducing agent . Common reagents in these reactions include hydrogen gas and various solvents, with major products often being carbon dioxide or amines.
Scientific Research Applications
Dodecacarbonyltetrairidium compounds have numerous applications in scientific research. They are used in the development of electrochemical sensors for detecting carbon monoxide due to their high sensitivity and selectivity . In organic chemistry, iridium complexes are employed as catalysts for reductive amination, a crucial reaction for synthesizing amines . These compounds also find applications in environmental science for the catalytic oxidation of carbon monoxide, helping to reduce harmful emissions .
Mechanism of Action
The mechanism by which carbon monoxide;iridium compounds exert their effects involves the adsorption and activation of carbon monoxide on the iridium surface. Density functional theory calculations have shown that carbon monoxide binds strongly to iridium, facilitating its oxidation to carbon dioxide . In reductive amination, iridium complexes activate carbon monoxide as a reducing agent, enabling the formation of C-N bonds .
Comparison with Similar Compounds
Dodecacarbonyltetrairidium compounds are unique due to their high catalytic efficiency and stability. Similar compounds include other transition metal carbonyls, such as platinum and rhodium complexes. iridium complexes often exhibit superior performance in terms of sensitivity and selectivity for carbon monoxide detection . Other similar compounds include iridium dioxide and various iridium halides, which also have notable catalytic properties .
Properties
CAS No. |
18827-81-1 |
|---|---|
Molecular Formula |
C12Ir4O12 |
Molecular Weight |
1104.99 g/mol |
IUPAC Name |
carbon monoxide;iridium |
InChI |
InChI=1S/12CO.4Ir/c12*1-2;;;; |
InChI Key |
XWDKRVSSHIJNJP-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] |
Key on ui other cas no. |
18827-81-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


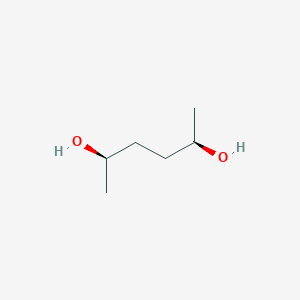

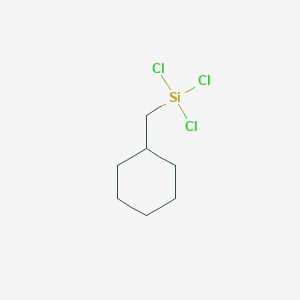


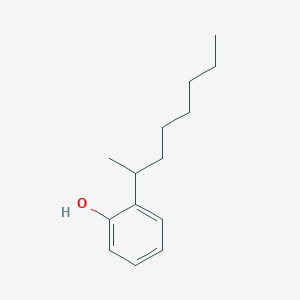

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
